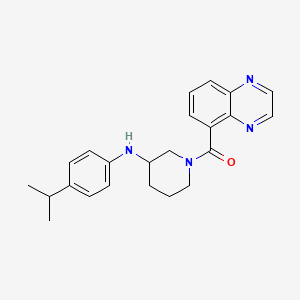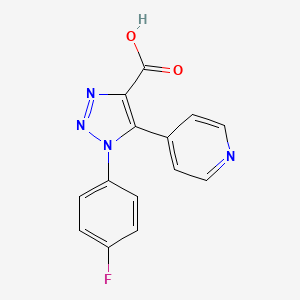
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine (IQNP) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a piperidine-based derivative that exhibits potent inhibitory activity against specific enzymes and receptors in the central nervous system.
作用机制
The mechanism of action of N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine involves its ability to inhibit specific enzymes and receptors in the central nervous system. The compound acts as a potent inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine also exhibits antagonistic activity against specific receptors, including the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine has been shown to have several biochemical and physiological effects. The compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine also exhibits antioxidant activity, reducing oxidative stress in the brain. Additionally, the compound has been shown to have anti-inflammatory effects, reducing inflammation in the brain.
实验室实验的优点和局限性
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine has several advantages as a research tool. The compound exhibits potent inhibitory activity against specific enzymes and receptors in the central nervous system, making it a valuable tool for studying the mechanisms of various neurological disorders. However, the synthesis method for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine is complex and requires expertise in organic chemistry, limiting its availability for researchers.
未来方向
There are several future directions for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine research. The compound has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and administration method for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine. Additionally, the compound's potential side effects and toxicity need to be thoroughly investigated before it can be used as a therapeutic agent. Finally, the development of more efficient synthesis methods for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine could lead to increased availability for researchers.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine is a novel compound that exhibits potent inhibitory activity against specific enzymes and receptors in the central nervous system. The compound has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to determine the optimal dosage and administration method for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine and to investigate the compound's potential side effects and toxicity. The development of more efficient synthesis methods for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine could lead to increased availability for researchers.
合成方法
The synthesis of N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine involves several steps, including the reaction of 4-isopropylphenyl magnesium bromide with 5-bromoquinoxaline, followed by the addition of piperidine and carbonyl chloride. The resulting compound is then purified using column chromatography, yielding pure N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine. The synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine acts as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting acetylcholinesterase, N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine increases the levels of acetylcholine in the brain, leading to improved cognitive function.
属性
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-quinoxalin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-16(2)17-8-10-18(11-9-17)26-19-5-4-14-27(15-19)23(28)20-6-3-7-21-22(20)25-13-12-24-21/h3,6-13,16,19,26H,4-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRWRXUEOAMZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5159271.png)
![N-(2,6-diethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5159277.png)
![6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
![4-methyl-N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159284.png)
![3-(2-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5159290.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5159293.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5159296.png)

![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)

![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5159349.png)